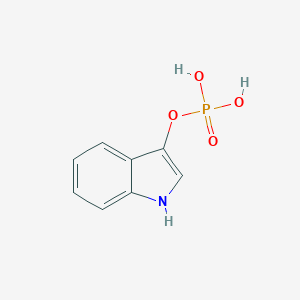
Indoxyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indoxyl phosphate, also known as this compound, is a useful research compound. Its molecular formula is C8H8NO4P and its molecular weight is 213.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biochemical Assays
Indoxyl phosphate serves as a substrate in chemiluminescence assays that detect enzyme activity. These assays are crucial for:
- Immunoassays : Used for detecting specific proteins or antibodies.
- Receptor assays : Evaluating receptor-ligand interactions.
- Determination of leukocytes : Assessing protease activity linked to immune responses.
- Nucleic acid hybridization assays : Analyzing DNA/RNA interactions.
These applications are particularly valuable in clinical settings for analyzing body fluids like serum and urine, providing ultra-sensitive detection methods applicable in pharmaceutical and oncological research .
Clinical Implications
Indoxyl sulfate, a metabolite of this compound, has been implicated in various health conditions, especially chronic kidney disease (CKD). Its role includes:
- Cognitive Effects : Research indicates that indoxyl sulfate can induce anxiety-like and depression-like behaviors through neurochemical pathways involving GABA receptors and BDNF signaling .
- Cellular Apoptosis : Studies show that indoxyl sulfate induces apoptosis in mononuclear blood cells, highlighting its potential impact on immune function and overall health status .
- Mortality Correlation : Elevated levels of indoxyl sulfate in hemodialysis patients correlate with increased mortality rates, underscoring its significance as a biomarker for patient outcomes .
Environmental Applications
This compound is also relevant in environmental science, particularly in assessing water quality and pollution levels. Its detection can indicate the presence of organic pollutants and the overall health of aquatic ecosystems.
Case Study 1: Chemiluminescence Assays
A study utilized indoxyl substrates to develop chemiluminescent assays for enzyme detection. The results demonstrated high sensitivity in identifying enzyme activity across various biological samples, proving useful in both clinical diagnostics and environmental monitoring.
| Application | Enzyme Detected | Sensitivity Level |
|---|---|---|
| Immunoassay | Proteins/Antibodies | Ultra-sensitive |
| Receptor Assay | Ligand-Receptor | High |
| Nucleic Acid Assay | DNA/RNA Interaction | Very High |
Case Study 2: Health Outcomes in CKD
In a cohort study involving hemodialysis patients, researchers found that elevated serum levels of indoxyl sulfate were significantly associated with increased all-cause mortality and infectious events. This highlights the importance of monitoring indoxyl sulfate levels as part of patient management strategies.
| Patient Group | Serum Indoxyl Sulfate Level | Outcome |
|---|---|---|
| Hemodialysis Patients | High | Increased Mortality Risk |
| Control Group | Low | Normal Health Outcomes |
Propiedades
Número CAS |
13822-19-0 |
|---|---|
Fórmula molecular |
C8H8NO4P |
Peso molecular |
213.13 g/mol |
Nombre IUPAC |
1H-indol-3-yl dihydrogen phosphate |
InChI |
InChI=1S/C8H8NO4P/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8/h1-5,9H,(H2,10,11,12) |
Clave InChI |
JTNGEYANGCBZLK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)OP(=O)(O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)OP(=O)(O)O |
Key on ui other cas no. |
13822-19-0 |
Sinónimos |
indoxyl phosphate indoxyl phosphate, disodium salt indoxylphosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















